molecular formula C7H6O3 B165335 3-(2-Furyl)acrylic acid CAS No. 539-47-9

3-(2-Furyl)acrylic acid

Cat. No. B165335
CAS RN: 539-47-9
M. Wt: 138.12 g/mol
InChI Key: ZCJLOOJRNPHKAV-ONEGZZNKSA-N
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Description

3-(2-Furyl)acrylic acid, also known as Furan-2-acrylic acid or Furfurylideneacetic acid, is a chemical compound with the empirical formula C7H6O3 . It is a reactant used in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols and trifluoroacetophenone derivatives malonyl-CoA decarboxylase (MCD) inhibitors .


Synthesis Analysis

The renewable synthesis of 3-(2-Furyl)acrylic acid and its novel-substituted derivatives starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . Piperidinium acetate is used as the catalyst, which affords good to excellent isolated yields of the acrylic acids under solvent-free conditions .


Molecular Structure Analysis

The molecular weight of 3-(2-Furyl)acrylic acid is 138.12 . The SMILES string representation of the molecule is OC(=O)\\C=C\\c1ccco1 .


Chemical Reactions Analysis

The substituted 3-(2-Furyl)acrylic acids are esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The 3-(2-Furyl)acrylic acids containing acid-sensitive functional groups on the furan ring are esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group is selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .


Physical And Chemical Properties Analysis

3-(2-Furyl)acrylic acid is a white to light yellow crystal powder . It has a boiling point of 286 °C and a melting point range of 139-141 °C .

Scientific Research Applications

Application 1: Sustainable Chemical Building Units

  • Summary of the Application : 3-(2-Furyl)acrylic acid and its novel-substituted derivatives have potential applications as sustainable chemical building units . They are synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid .
  • Methods of Application : The synthesis process employs various organocatalysts. Piperidinium acetate is used as the catalyst to afford good to excellent isolated yields of the acrylic acids under solvent-free conditions . The substituted 3-(2-furyl)acrylic acids are esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring are esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group is selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .
  • Results or Outcomes : The catalytic processes were optimized on various reaction parameters, and the synthesized compounds were characterized by FTIR, NMR (1H, 13C), and elemental analysis .

Application 2: Preparation of Heteroaryl-Substituted Bis-Trifluoromethyl Carbinols and Trifluoroacetophenone Derivatives

  • Summary of the Application : 3-(2-Furyl)acrylic acid is used as a reactant in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols and trifluoroacetophenone derivatives .

Application 3: Perfume Industry

  • Summary of the Application : 3-(2-Furyl)acrylic acid derivatives are used in perfumes .

Application 4: Preparation of Malonyl-CoA Decarboxylase (MCD) Inhibitors

  • Summary of the Application : 3-(2-Furyl)acrylic acid is a reactant used in the preparation of malonyl-CoA decarboxylase (MCD) inhibitors .

Application 5: Synthesis of Furfural Derivatives

  • Summary of the Application : 3-(2-Furyl)acrylic acid and its novel-substituted derivatives are synthesized from carbohydrate-derived 5-substitified-2-furaldehydes and malonic acid . These compounds have potential applications as sustainable chemical building units .
  • Methods of Application : The synthesis process employs various organocatalysts. Piperidinium acetate is used as the catalyst to afford good to excellent isolated yields of the acrylic acids under solvent-free conditions . The substituted 3-(2-furyl)acrylic acids are esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring are esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group is selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .
  • Results or Outcomes : The catalytic processes were optimized on various reaction parameters, and the synthesized compounds were characterized by FTIR, NMR (1H, 13C), and elemental analysis .

Application 6: Preparation of Malonyl-CoA Decarboxylase (MCD) Inhibitors

  • Summary of the Application : 3-(2-Furyl)acrylic acid is a reactant used in the preparation of malonyl-CoA decarboxylase (MCD) inhibitors .

Safety And Hazards

The safety data sheet indicates that 3-(2-Furyl)acrylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The renewable synthesis of 3-(2-Furyl)acrylic acid and its novel-substituted derivatives has potential applications as sustainable chemical building units . This synthesis process represents a transition from an untenable petroeconomy to a sustainable bioeconomy .

properties

IUPAC Name

(E)-3-(furan-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6O3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJLOOJRNPHKAV-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901230
Record name (E)-2-Furanacrylic acid
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-(2-Furyl)acrylic acid

CAS RN

539-47-9, 15690-24-1
Record name 2-Furanacrylic acid
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Record name Furylacrylic acid
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Record name 2-Propenoic acid, 3-(2-furanyl)-
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Record name 3-(2-furyl)acrylic acid
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Record name (2E)-3-(furan-2-yl)prop-2-enoic acid
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Record name 2-FURANACRYLIC ACID
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Synthesis routes and methods I

Procedure details

Malonic acid (104 g; 1 mole) was dissolved in a mixture of furfural (96 g; 1 mole), pyridine (72 ml) and ethanol (10 ml) and pumped through the CMR (15 ml/min; 165° C.; 1200 kPa). The product mixture was diluted with diethyl ether (200 ml) and washed with 5% aqueous sulphuric acid (4×200 ml) to remove most of the pyridine. The remaining solution was evaporated to dryness on a rotary evaporator and the resultant 2-furanacrylic acid (25 g; 18% yield) crystallised from water m. p. 141° C. The MS was in close agreement with spectrum in the MS library. For a convention preparation see ref.18.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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104 g
Type
reactant
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Quantity
96 g
Type
reactant
Reaction Step Two
Quantity
72 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The mixture of 2-furfural (15 g, 0.15 mol), malonic acid (17.9 g, 0.17 mol) and piperidine(1.5 ml, 0.016 mol) in 80 ml of pyridine was stirred for 5 hours at 100° C. and then refluxed for 20 min, which was cooled down to room temperature and poured into water (180 ml), and resultant mixture was acidified with concentrated HCl. The generated precipitate was collected by filtration and dried under the reduced pressure to give 3-(furan-2-yl)-acrylic acid (16.8 g). 1H NMR (400 MHz, DMSO-d6) ppm 12.44 (brs, 1H), 7.83 (d, J=1.8 Hz, 1H), 7.40 (d, J=15.9 Hz, 1H), 6.93 (d, J=3.3 Hz, 1H), 6.63 (dd, J=1.8, 3.3 Hz, 1H), 6.17 (d, J=15.7 Hz, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
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80 mL
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Reaction Step One
Name
Quantity
0 (± 1) mol
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Name
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180 mL
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Furyl)acrylic acid
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Citations

For This Compound
224
Citations
PS Prabhakar, S Dutta - Biomass Conversion and Biorefinery, 2023 - Springer
This work reports the renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives, with potential applications as sustainable chemical building units, starting from …
Number of citations: 0 link.springer.com
J Kováč, E Komanová, F Považanec - Chem. zvesti, 1971 - chempap.org
By-products from nitration of trans-3-(2-furyl) acrylic acid were isolated from an ether extract and identified by chromatographic RF values as being l-nitro-2-(2-furyl) ethene, l-nitro-2-(5-…
Number of citations: 4 chempap.org
CC Price, EA Dudley - Journal of the American Chemical Society, 1956 - ACS Publications
decreases in numerator and denominator of equa-tion 18 approximately balance each other over a goodly part of this range, giving near agreement with the predictions of a …
Number of citations: 9 pubs.acs.org
KV Kuticheva, LM Pevzner, ML Petrov - Russian Journal of General …, 2015 - Springer
Alkyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoate and 3-[5-(1,2,3-thiadiazol-4-yl)fur-2-yl]acrylate were synthesized via cyclization of carbethoxyhydrazones of acetyl derivatives of furan-2-…
Number of citations: 7 link.springer.com
M Danish, S Ali, M Mazhar, A Badshah… - Zeitschrift für …, 1995 - degruyter.com
Crystal structure of 3-(2-furyl)acrylic acid, C7H6O3 Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ GBP - Pound $ USD …
Number of citations: 5 www.degruyter.com
RB Patel, UP Tarpada, DK Raval - Journal of Polymer Engineering, 2013 - degruyter.com
3-(2-Furyl) acrylic acid (FAA) and 2,3-epoxypropyl-3-(2-furyl) acrylate (EPFA) were synthesized. EPFA was characterized by Fourier transform infrared spectroscopy (FTIR) and 1 H …
Number of citations: 1 www.degruyter.com
S Rajagopalan - Proceedings of the Indian Academy of Sciences …, 1942 - Springer
The factors influencing optimum yields and purity of furyl acrylic acid by the condensation of furfural and malonic acid in the presence of pyridine have been investigated. A rapid and …
Number of citations: 4 link.springer.com
J KOVAC, D Végh - Chem. zvestí, 1978 - chempap.org
Nitration of methyl 3-(5-nitro-2-furyl) acrylate with fuming nitric acid afforded 5-nitro-2-furancarboxylic acid (II) as a main product (70%) and 5-nitro-2-furaldehyde (III) and methyl ester of 2…
Number of citations: 5 chempap.org
DK Raval, RB Patel, SK Vyas - Macromolecular Materials and …, 2002 - Wiley Online Library
The present paper comprises synthesis and characterization of 2,3‐epoxypropyl 3‐(2‐furyl)acrylate (EPFA) from 3‐(2‐furyl)acrylic acid (FAA) and epichlorohydrin, and its subsequent …
Number of citations: 8 onlinelibrary.wiley.com
H Saikachi, K Suzuki - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
For the purpose of discussion, the 3—(5—nitro—2~ furyl) acrylamides may be divided into three parts;(a) the 5—nitro—2-furyl group which can be regarded as a group native to physio-…
Number of citations: 8 www.jstage.jst.go.jp

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